Alectinib intermediate

Process chemistry ALK inhibitor synthesis Sonogashira alkynylation

The term "Alectinib intermediate" does not designate a single chemical entity but rather a family of structurally distinct synthetic precursors—spanning at least five separately CAS-registered compounds—that converge toward the final ALK inhibitor alectinib (CAS 1256580-46-7). Key members include the early-stage acid intermediate 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS 1256584-73-2), the indole-core intermediate tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate (CAS 1256584-75-4), and the late-stage morpholinopiperidine-bearing intermediate (CAS 1256698-41-5, C₃₄H₄₄N₄O₃, MW 556.74).

Molecular Formula C34H44N4O3
Molecular Weight 556.7 g/mol
Cat. No. B12867472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlectinib intermediate
Molecular FormulaC34H44N4O3
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5
InChIInChI=1S/C34H44N4O3/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31/h8-11,20-21,26,36H,7,12-19H2,1-6H3
InChIKeyULNYFVQKXJYKEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alectinib Intermediate Family: Procurement-Relevant Identity, Scope, and Reference Baselines for ALK Inhibitor Synthesis


The term "Alectinib intermediate" does not designate a single chemical entity but rather a family of structurally distinct synthetic precursors—spanning at least five separately CAS-registered compounds—that converge toward the final ALK inhibitor alectinib (CAS 1256580-46-7) [1]. Key members include the early-stage acid intermediate 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS 1256584-73-2), the indole-core intermediate tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate (CAS 1256584-75-4), and the late-stage morpholinopiperidine-bearing intermediate (CAS 1256698-41-5, C₃₄H₄₄N₄O₃, MW 556.74) . This inherent structural diversity means that procurement specifications—purity grade, impurity profile, residual solvent levels, and synthetic-route provenance—must be explicitly matched to the intended downstream step, as in-class substitution between different CAS entries is chemically impossible and even same-CAS intermediates from different synthetic routes can exhibit meaningfully divergent impurity fingerprints [2].

Why Alectinib Intermediate Substitution Without CAS-Level Traceability Creates Reproducibility and Regulatory Risk


Alectinib intermediates bearing different CAS numbers occupy distinct positions along the convergent synthetic sequence; substituting an early-stage iodophenyl acid (CAS 1256584-73-2) for a late-stage morpholinopiperidine intermediate (CAS 1256698-41-5) is chemically meaningless because each requires entirely different downstream coupling partners, catalysts, and reaction conditions [1]. More critically, even intermediates sharing the same CAS number but derived from different patented synthetic routes can carry different process-related impurity populations—for example, the furan-ring by-product (compound 1 in the Tetrahedron Letters study) arises specifically from a benzofuran-forming cyclization side reaction in one route and not in others [2]. Regulatory guidelines under ICH Q3A mandate identification and qualification of any impurity exceeding the 0.1% threshold, meaning that a change in intermediate source or synthetic route can trigger a full re-validation of the impurity profile in the downstream API [3]. These considerations make generic, CAS-agnostic procurement of "alectinib intermediate" a direct risk to process reproducibility, regulatory compliance, and ultimately batch release.

Quantitative Differentiation Evidence for Alectinib Intermediates: Route-Dependent Yield, Ligand Efficiency, and Impurity Control


Improved Process vs. Original Kinoshita Route: Step-Wise Yield Comparison for Late-Stage Intermediate Formation

The original Kinoshita six-step process from compound E3-2 to alectinib hydrochloride achieves a total yield of approximately 8.8%, with the three-step ethyl group introduction sequence (bromine → TIPS-protected ethynyl → ethynyl → ethyl) yielding only approximately 14% for that sub-sequence [1]. In contrast, the improved EP 3556754 / US 11,014,919 process replaces TIPS-acetylene with TMS-acetylene and eliminates the toxic TBAF deprotection step; the alkynylation step (compound IV → III) proceeds in 74% isolated yield at 2 mmol scale, and the subsequent TMS cleavage (III → II) proceeds in 90% isolated yield [2]. This represents an approximately 5.3-fold improvement in the ethyl-group introduction sub-sequence relative to the Kinoshita baseline.

Process chemistry ALK inhibitor synthesis Sonogashira alkynylation GMP intermediate

Ligand-Dependent Yield Optimization for C–N Coupling Intermediate (Formula III-1): Three Ligands Tested Head-to-Head

The Suzhou Fude Zhaofeng patent (US 2022/0363660 A1) reports a direct head-to-head comparison of three different oxalohydrazide-derived ligands (L1, L6, L7) for the copper-catalyzed C–N coupling between methyl 4-bromobenzoate and 4-(piperidin-4-yl)morpholine to produce intermediate formula III-1 [1]. Under otherwise comparable conditions (100 °C, 9–12 h reaction time), ligand L1 with Cu(acac)₂/K₂CO₃ in CH₃CN gave 73% yield; ligand L6 with Cu(OTf)₂/K₂CO₃ in DMSO gave 77% yield; and ligand L7 with Cu(acac)₂/Cs₂CO₃ in CH₃CN gave 80% yield [2]. The 7-percentage-point spread between the lowest- and highest-performing ligand conditions demonstrates that the ligand choice alone significantly modulates intermediate throughput.

C–N coupling Copper catalysis Ligand screening Process optimization

Process-Related Impurity Synthesis: New Route (26.0% Overall Yield) vs. Original Chugai Patent Route (~16.2% Estimated)

The process-related impurity designated as compound 1 (9-ethyl-6,6-dimethyl-8-[4-(1,4-oxazinan-4-yl)hexahydropyridin-1-yl]-11-oxo-6,11-dihydrobenzo[d]naphtho[3,2-b]furan-3-carbonitrile)—a benzofuran-core analog arising from a side reaction during the cyclization step—was synthesized via two distinct routes [1]. The original Chugai patent route (5 steps) provides an estimated overall yield of approximately 16.2% [1]. A newly developed 7-step route achieves an overall yield of 26.0%, representing a 1.6-fold improvement, while also reducing palladium catalyst loading by deferring the morpholine introduction to a late-stage Buchwald coupling and omitting Cs₂CO₃, DCE, DME, and TMSCl from the process [2]. The availability of this impurity in higher yield and with a well-characterized synthetic provenance is critical for its use as an analytical reference standard in HPLC method validation.

Impurity profiling ICH Q3A Benzofuran by-product Process validation

Key Intermediate 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid: Improved Synthesis Achieves 58% Total Yield and 99.1% HPLC Purity Without Precious Metal Catalysts

A process improvement study from Donghua University and collaborators reports an optimized synthesis of the early-stage key intermediate 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS 1256584-73-2) starting from inexpensive 2-methyl-2-phenylpropanoic acid [1]. The improved route—comprising condensation, Friedel-Crafts acylation, reduction, hydrolysis, and iodination—achieves a total synthesis yield of 58% with an HPLC purity of 99.1% and does not require any precious metal catalysts (e.g., palladium), which are used in several alternative patented routes [1]. The process has been demonstrated at gram scale and is reported to be suitable for pilot-scale production. By contrast, some earlier patented routes for the same intermediate suffered from low yield, cumbersome operations, and high cost due to expensive starting materials and catalysts; one vendor specification for a related intermediate (CAS 1256584-75-4) lists a purity specification of only 95% , underscoring the range of quality outcomes depending on the synthetic pathway employed.

Green chemistry Process scale-up Iodophenyl acid intermediate Cost reduction

Step-Economy Comparison: Alectinib Synthesis (10–15 Steps) vs. Other ALK Inhibitor Synthetic Complexity

The convergent synthesis of alectinib requires between 10 and 15 chemical steps depending on the specific route employed, with the original Kinoshita synthesis reported at 10 steps and the later 15-step route involving an additional Friedel-Crafts reaction and catalytic hydrogenation sequence [1]. This synthetic complexity has direct implications for intermediate procurement: the multi-step nature means that each intermediate carries cumulative process-related impurity risk and that the choice of starting materials and catalysts at early steps propagates through to the final API quality. By contrast, crizotinib—a first-generation ALK inhibitor with a simpler molecular architecture (MW 450.34 vs. alectinib MW 482.62)—is synthesized via shorter routes with fewer isolable intermediates, resulting in a different intermediate procurement landscape [2]. This class-level difference means that alectinib intermediate specifications must be inherently more stringent than those for structurally simpler ALK inhibitor intermediates, because the longer synthetic sequence amplifies the impact of impurity carry-through.

Synthetic complexity Step count Process mass intensity ALK inhibitor comparison

Procurement-Guiding Application Scenarios for Alectinib Intermediates Derived from Quantitative Differentiation Evidence


GMP Late-Stage Intermediate Procurement for ANDA/505(b)(2) Filing: Selecting the EP 3556754 Route Intermediate

When procuring the late-stage intermediate corresponding to formula II or III (post-alkynylation) for a generic alectinib ANDA filing, the EP 3556754 / US 11,014,919 process should be specified as the route of origin. The 74% alkynylation step yield and 90% TMS-cleavage yield, compared to the ~14% sub-sequence yield of the original Kinoshita route, translate to a >5-fold reduction in required input mass of the preceding bromo intermediate for the same output quantity [1]. Moreover, this route replaces toxic TBAF with K₂CO₃ for the deprotection step, reducing the regulatory burden for residual solvent and reagent documentation in the Drug Master File [2]. Procurement teams should request a route-of-synthesis statement and residual solvent Certificate of Analysis confirming the absence of TBAF and TIPS-related by-products.

Reference Standard Sourcing for Alectinib Impurity Profiling: The Benzofuran Impurity (Compound 1)

For analytical development and QC laboratories implementing an HPLC impurity method for alectinib API under ICH Q3A guidelines, the benzofuran-core impurity (compound 1, 9-ethyl-6,6-dimethyl-8-[4-(1,4-oxazinan-4-yl)hexahydropyridin-1-yl]-11-oxo-6,11-dihydrobenzo[d]naphtho[3,2-b]furan-3-carbonitrile) must be available as a characterized reference standard [3]. The newly reported 7-step route achieving 26.0% overall yield (vs. ~16.2% for the original Chugai patent route) provides this impurity with better availability and at lower cost per milligram [4]. Laboratories should specify the synthetic route when ordering this reference standard, as the improved route's late-stage morpholine introduction via Buchwald coupling results in a cleaner impurity profile with fewer residual palladium species, reducing interference in the HPLC method validation.

Cost-Sensitive Early-Stage Intermediate Scale-Up: Procuring 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic Acid (CAS 1256584-73-2)

For multi-kilogram campaigns where the early-stage acid intermediate CAS 1256584-73-2 is the procurement bottleneck, the improved Donghua University process (58% total yield, 99.1% HPLC purity, no precious metal catalysts) provides the strongest economic case [5]. The absence of palladium catalysts eliminates both the direct catalyst cost and the need for residual palladium testing (per ICH Q3D) on this intermediate. When comparing supplier quotes, procurement teams should request confirmation that the synthetic route does not employ palladium or other precious metals, and should benchmark the offered HPLC purity against the 99.1% achieved by the improved process; suppliers offering only 95–98% purity (typical for less optimized routes) may introduce additional purification burden downstream .

Route Scouting and Process Development: Ligand Optimization for C–N Coupling of Intermediate Formula III-1

For process chemistry teams developing an in-house alectinib synthesis, the Suzhou Fude patent's head-to-head ligand comparison data (L1: 73%, L6: 77%, L7: 80% yield) provides a quantitative starting point for ligand selection in the morpholine–arylbromide C–N coupling step [6]. The 7-percentage-point yield spread between L1 and L7 demonstrates that even within the same oxalohydrazide ligand family, subtle structural modifications (aromatic substituents on the ligand scaffold) produce measurable differences in catalytic efficiency. Teams sourcing the formula III-1 intermediate externally should inquire which ligand system the supplier uses, as this directly correlates with batch-to-batch consistency and the supplier's cost structure at scale [6].

Quote Request

Request a Quote for Alectinib intermediate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.